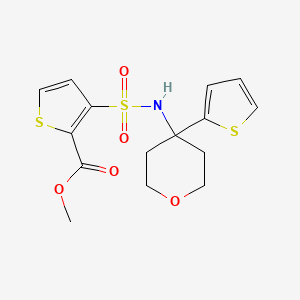
methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H17NO5S3 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound could be investigated for its semiconductor properties, potentially leading to advancements in flexible electronics and improved display technologies.
Anti-Inflammatory Drugs
The thiophene moiety is known to exhibit anti-inflammatory properties . Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate could be explored as a precursor or an active ingredient in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing a new avenue for pain and inflammation management.
Anticancer Agents
Thiophene derivatives have shown promise as anticancer agents . They can be designed to interfere with specific pathways or proteins that are overexpressed in cancer cells . Research into this compound could focus on its potential to act as a chemotherapeutic agent or as a part of targeted drug delivery systems.
Antimicrobial Activity
Compounds with a thiophene ring have been associated with antimicrobial activity . This particular compound could be studied for its efficacy against a range of pathogenic bacteria and fungi, contributing to the development of new antibiotics or antifungal medications.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . Methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate could be applied in coatings or treatments to prevent metal corrosion, which is crucial for extending the lifespan of metal structures and components.
Voltage-Gated Sodium Channel Blockers
Thiophene compounds have been used as voltage-gated sodium channel blockers . This compound’s research might reveal its potential use in the treatment of conditions like epilepsy or chronic pain by modulating neuronal excitability.
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They have been reported to possess a wide range of therapeutic properties and are used in the synthesis of advanced compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to inhibit tyrosinase, an enzyme involved in the production of melanin .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse physiological effects .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents .
Result of Action
Some thiophene derivatives have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
Action Environment
The chemical properties of thiophene derivatives, such as their solubility, can be influenced by environmental conditions .
properties
IUPAC Name |
methyl 3-[(4-thiophen-2-yloxan-4-yl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S3/c1-20-14(17)13-11(4-10-23-13)24(18,19)16-15(5-7-21-8-6-15)12-3-2-9-22-12/h2-4,9-10,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLRVSNOYYRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)
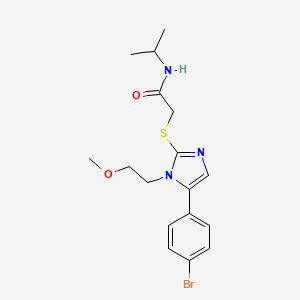
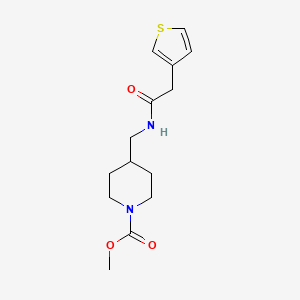
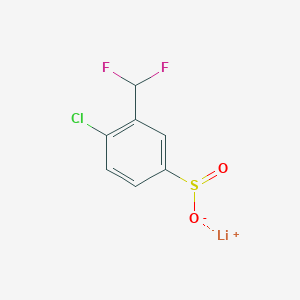
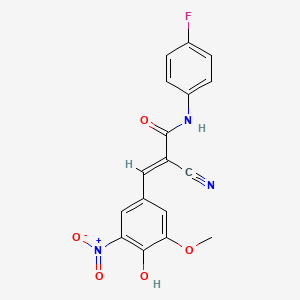
![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
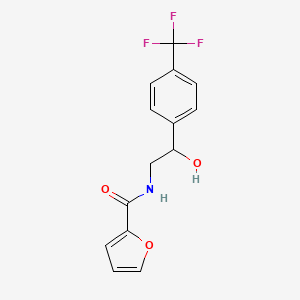
![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)
![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)
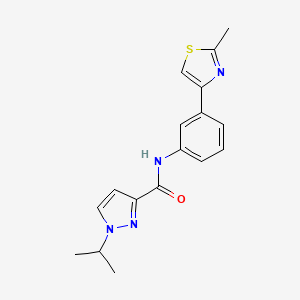
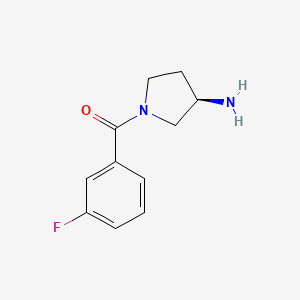
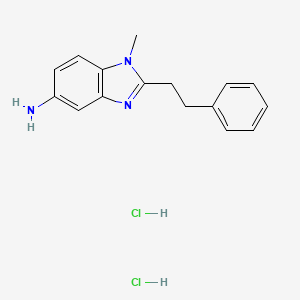
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)